molecular formula C9H18O B3050425 3-Methyloctanal CAS No. 25882-73-9

3-Methyloctanal

Cat. No.: B3050425
CAS No.: 25882-73-9
M. Wt: 142.24 g/mol
InChI Key: ZOBGMJLKAHONRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyloctanal is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI representation of its structure is InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h8-9H,3-7H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.24 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 6 rotatable bonds , and its exact mass and monoisotopic mass are 142.135765193 g/mol . Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

Kinetics and Products of OH Radical Reactions

Research on 3-Methoxy-3-methyl-1-butanol, a related compound to 3-Methyloctanal, reveals its use as a solvent in various industrial applications. It is involved in reactions with OH radicals, indicating its potential role in environmental and atmospheric chemistry. The study measured the rate constant of its reaction with OH radicals and identified several products of this reaction, showing its reactivity and potential transformation in the atmosphere (Aschmann, Arey, & Atkinson, 2011).

Role in Cheese Flavor

3-Methylbutanal, a branched chain aldehyde closely related to this compound, is recognized as a key flavor compound in cheese. Research into the biosynthesis and role of 3-methylbutanal in cheese by lactic acid bacteria highlights its significance in the food industry, particularly in enhancing specific cheese flavors. The paper discusses the major metabolic pathways and enzymes leading to its formation, along with strategies to control its levels in different cheese types (Afzal et al., 2017).

Metabolic Pathways in Lactococcus Lactis

The metabolic pathways for the biosynthesis of 3-methylbutanal, a compound structurally similar to this compound, have been studied in Lactococcus lactis. This research is crucial for the dairy industry, particularly for flavor development in cheese production. It examines the genetic diversity and mechanism of action of L. lactis in the production of 3-methylbutanal, both directly and indirectly, providing insights into flavor enhancement in dairy products (Chen et al., 2021).

Properties

IUPAC Name

3-methyloctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBGMJLKAHONRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948765
Record name 3-Methyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25882-73-9
Record name 3-Methyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25882-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025882739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyloctanal
Reactant of Route 2
Reactant of Route 2
3-Methyloctanal
Reactant of Route 3
3-Methyloctanal
Reactant of Route 4
Reactant of Route 4
3-Methyloctanal
Reactant of Route 5
3-Methyloctanal
Reactant of Route 6
3-Methyloctanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.